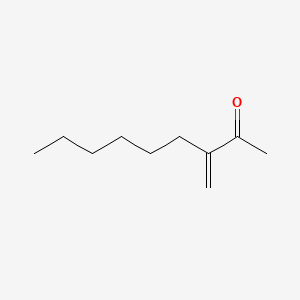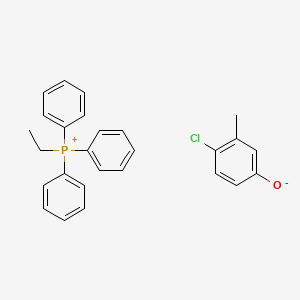
Einecs 255-398-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 255-398-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(NHNH2)CN+CH3C(O)CH3→CH3C(N=N)C(CH3)CN+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes the purification of the product through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the presence of a solvent such as toluene or benzene. The reaction conditions are carefully controlled to ensure the efficient generation of free radicals.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers to form polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
科学研究应用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a radical initiator in the polymerization of various monomers. This compound is essential in the synthesis of polymers and copolymers, which are used in the production of plastics, adhesives, and coatings.
Biology
In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage in cells and tissues.
Medicine
In medicine, this compound is used in the development of drug delivery systems. The polymers synthesized using 2,2’-azobis(2-methylpropionitrile) can be engineered to release drugs in a controlled manner, improving the efficacy and safety of treatments.
Industry
In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is used in the production of various polymer-based products. Its ability to initiate polymerization reactions makes it a valuable component in the manufacture of plastics, rubbers, and resins.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. Upon heating, the compound decomposes to form nitrogen gas and two free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.
相似化合物的比较
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and stability. It is often compared to other radical initiators such as benzoyl peroxide and potassium persulfate.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator, benzoyl peroxide decomposes to form benzoyloxy radicals, which can initiate polymerization reactions. it is less stable than 2,2’-azobis(2-methylpropionitrile) and requires more stringent storage conditions.
Potassium Persulfate: This compound is also used as a radical initiator, particularly in aqueous polymerization reactions. It decomposes to form sulfate radicals, which can initiate polymerization. Potassium persulfate is less efficient than 2,2’-azobis(2-methylpropionitrile) and is often used in combination with other initiators to enhance its performance.
属性
CAS 编号 |
41489-06-9 |
|---|---|
分子式 |
C24H46N2O5 |
分子量 |
442.6 g/mol |
IUPAC 名称 |
hexadecyl 3-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H39NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20;7-4-2-1-3(6-4)5(8)9/h2-18,20H2,1H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI 键 |
SCXSVDBMIBKZOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCN.C1CC(=O)NC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


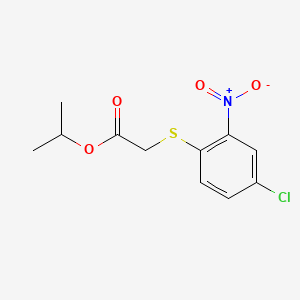
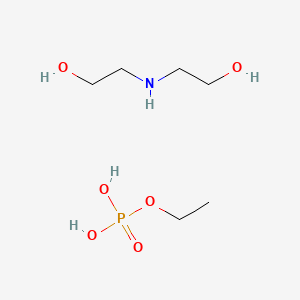
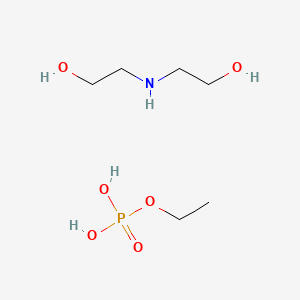
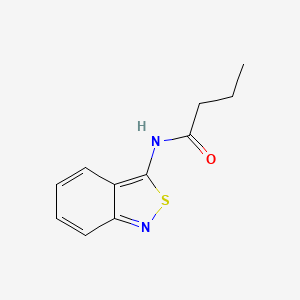
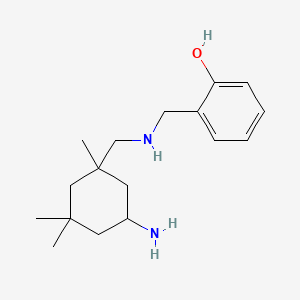
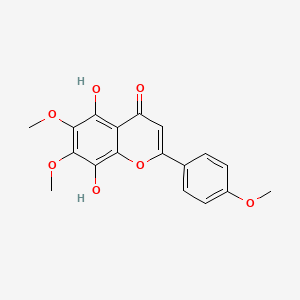

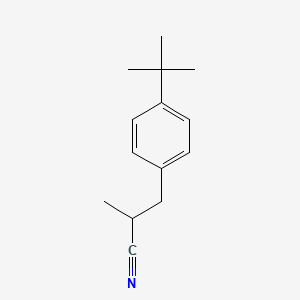
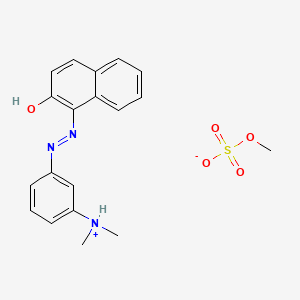
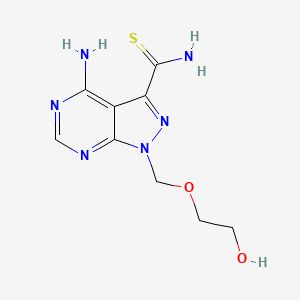
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
